molecular formula C26H25ClN4O2S B2451609 N-[(3-chlorophenyl)methyl]-1-[3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide CAS No. 1112412-01-7

N-[(3-chlorophenyl)methyl]-1-[3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide

Cat. No.: B2451609
CAS No.: 1112412-01-7
M. Wt: 493.02
InChI Key: CSZHINOXYIJGAT-UHFFFAOYSA-N
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Description

“N-[(3-chlorophenyl)methyl]-1-[3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide” is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrazolopyridine core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[(3-chlorophenyl)methyl]-1-[3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide” typically involves multi-step organic reactions. Key steps may include:

  • Formation of the pyrazolopyridine core through cyclization reactions.
  • Introduction of the fluorophenyl group via electrophilic aromatic substitution.
  • Formation of the oxadiazole ring through cyclization of appropriate precursors.
  • Attachment of the cyclopropylcarbonyl group using acylation reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

  • Use of catalysts to enhance reaction rates.
  • Optimization of temperature and pressure conditions.
  • Implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of oxadiazole or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Use of halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology

It may exhibit biological activity, making it a candidate for drug discovery and development

Medicine

The compound could be explored for therapeutic uses, particularly if it shows activity against specific biological targets.

Industry

In the industrial sector, the compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-[(3-chlorophenyl)methyl]-1-[3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide” would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved could include signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-5-[(1-phenylcyclopropyl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
  • 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-5-[(1-phenylcyclopropyl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Uniqueness

The uniqueness of “N-[(3-chlorophenyl)methyl]-1-[3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide” lies in its specific substitution pattern and the combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-1-[3-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25ClN4O2S/c1-17-5-7-21(8-6-17)31-25(33)23-22(11-14-34-23)29-26(31)30-12-9-19(10-13-30)24(32)28-16-18-3-2-4-20(27)15-18/h2-8,11,14-15,19H,9-10,12-13,16H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZHINOXYIJGAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2N4CCC(CC4)C(=O)NCC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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